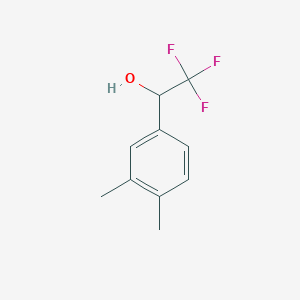

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Description

Introduction to 1-(3,4-Dimethylphenyl)-2,2,2-Trifluoroethan-1-ol in Chemical Research

Historical Development and Research Evolution

The synthesis and study of 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol emerged alongside broader advancements in organofluorine chemistry during the late 20th century. Early research focused on developing reliable methods for introducing trifluoroethyl groups into aromatic systems, leveraging hydrogenation and hydride reduction techniques derived from trifluoroacetic acid derivatives. The compound’s structural complexity—combining electron-withdrawing fluorine atoms with electron-donating methyl groups—posed synthetic challenges that spurred innovations in catalytic hydrogenolysis and palladium-based catalysts.

By the 1990s, the compound became a staple intermediate in pharmaceutical synthesis, particularly for molecules requiring enhanced metabolic stability. Its utility expanded into agrochemical research, where its ability to modulate ligand-receptor interactions improved pesticide selectivity. The early 2000s saw its adoption in materials science, where its trifluoroethyl moiety contributed to UV-resistant polymers and hydrophobic coatings. These milestones reflect a trajectory from niche synthetic target to multidisciplinary research tool, driven by the growing recognition of fluorinated compounds’ unique properties.

Significance in Organofluorine Chemistry

The compound’s significance lies in its embodiment of key principles in organofluorine chemistry. The carbon-fluorine (C–F) bond, one of the strongest in organic chemistry (average bond energy: 480 kJ/mol), confers exceptional thermal and chemical stability. This stability arises from fluorine’s high electronegativity (3.98), which polarizes the C–F bond, creating a dipole moment of 1.41 D. Compared to non-fluorinated analogs, the trifluoroethyl group reduces steric strain due to fluorine’s small van der Waals radius (1.47 Å), enabling dense functionalization without molecular distortion.

Table 1: Comparative Properties of Carbon-Halogen Bonds

| Property | C–F Bond | C–Cl Bond | C–Br Bond |

|---|---|---|---|

| Bond Energy (kJ/mol) | 480 | 320 | 285 |

| Bond Length (Å) | 1.40 | 1.79 | 1.94 |

| Electronegativity | 3.98 | 3.00 | 2.96 |

| Polarizability (10⁻²⁴ cm³) | 0.56 | 2.18 | 3.05 |

The dimethylphenyl group further modulates electronic effects, balancing the electron-withdrawing trifluoroethyl group to fine-tune reactivity. This duality enables precise control over reaction pathways, making the compound invaluable for studying substituent effects in electrophilic aromatic substitution and nucleophilic additions.

Current Research Trends and Academic Interest

Contemporary research on 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol spans three primary domains:

- Pharmaceutical Development : The compound serves as a precursor to protease inhibitors and kinase modulators, where its trifluoroethyl group enhances binding affinity and metabolic resistance. Recent studies exploit its ability to stabilize α-helical peptides, mimicking strategies observed in 2,2,2-trifluoroethanol (TFE)-mediated protein folding.

- Agrochemical Innovation : Researchers utilize its structural motifs to design herbicides with reduced environmental persistence. The compound’s lipophobicity minimizes bioaccumulation while maintaining efficacy.

- Advanced Materials : In polymer science, its incorporation into copolymers improves thermal stability and solvent resistance. For example, coatings derived from this compound exhibit exceptional durability under UV exposure.

Emerging computational approaches, such as molecular dynamics (MD) simulations, now probe its interactions in binary mixtures, elucidating how hydrogen bonding and dipole-dipole forces govern solubility and phase behavior.

Theoretical Importance in Fluorinated Compound Research

Theoretical investigations into 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol have clarified fundamental aspects of fluorinated systems:

- Electronic Effects : Density functional theory (DFT) studies reveal that the trifluoroethyl group withdraws electron density via inductive effects, rendering the adjacent hydroxyl group more acidic compared to non-fluorinated analogs. This property is critical in designing pH-sensitive drug delivery systems.

- Solvent Interactions : The compound’s behavior in alcoholic solvents, such as ethanol and TFE, has been modeled to understand how fluorinated moieties alter solvation dynamics. Excess molar volume calculations correlate with MD simulations, showing reduced solvent ordering due to fluorine’s low polarizability.

- Supramolecular Assembly : Its ability to form 1:1 adducts with Lewis bases, such as pyridine, underscores the role of fluorine in directional non-covalent interactions. These findings inform the design of fluorinated catalysts and host-guest systems.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTZKGMNCORHBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Trifluoroacylation of 3,4-Dimethylphenol

The Friedel-Crafts acylation reaction is a cornerstone for introducing trifluoroacetyl groups onto aromatic rings. In this method, 3,4-dimethylphenol undergoes acylation using trifluoroacetic anhydride [(CF₃CO)₂O] in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) .

Procedure :

- 3,4-Dimethylphenyl trifluoroacetate is synthesized by reacting 3,4-dimethylphenol with trifluoroacetic anhydride in dichloromethane under inert conditions.

- The intermediate trifluoroacetate is subjected to AlCl₃-mediated intramolecular acylation at elevated temperatures (75–80°C), forming 1-(2-hydroxy-4,5-dimethylphenyl)-2,2,2-trifluoroethan-1-one .

Key Reaction Parameters :

| Parameter | Value/Detail |

|---|---|

| Catalyst | AlCl₃ (1.2–1.5 equiv) |

| Solvent | Carbon disulfide or dichloromethane |

| Temperature | 45–80°C |

| Reaction Time | 12–24 hours |

Directed Lithiation and Trifluoroacylation

Protection and Lithiation of 3,4-Dimethylphenol

This method employs methoxymethyl (MOM) protection to direct lithiation at the ortho position relative to the hydroxyl group.

Procedure :

- MOM Protection : 3,4-Dimethylphenol is treated with MOM-Cl in acetone with K₂CO₃ , yielding 3,4-dimethylphenyl methoxymethyl ether .

- Lithiation : The protected phenol undergoes lithiation with n-butyllithium (n-BuLi) and TMEDA in anhydrous ether at −78°C.

- Trifluoroacylation : The lithiated intermediate reacts with ethyl trifluoroacetate (CF₃CO₂Et) , forming a trifluoroacetylated product.

Key Reaction Parameters :

| Parameter | Value/Detail |

|---|---|

| Lithiating Agent | n-BuLi (2.5 equiv) |

| Additive | TMEDA (1.1 equiv) |

| Acylating Agent | CF₃CO₂Et (1.2 equiv) |

| Temperature | −78°C to 0°C |

Deprotection and Reduction

The MOM-protected trifluoroacetyl intermediate is deprotected using hydrochloric acid (HCl) in methanol, yielding the ketone 1-(3,4-dimethylphenyl)-2,2,2-trifluoroethan-1-one . Subsequent reduction with NaBH₄ or catalytic hydrogenation furnishes the target alcohol.

Yield Considerations :

- Deprotection typically proceeds in >90% yield .

- Reduction steps mirror those in Method 1, with similar efficiency.

Critical Analysis of Synthetic Routes

Efficiency and Scalability

- Friedel-Crafts Route : Offers simplicity but requires stoichiometric AlCl₃, generating significant waste.

- Lithiation Route : Provides regioselective control but involves multiple steps and sensitive reagents (n-BuLi).

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction of the alcohol can lead to the formation of the corresponding hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products Formed:

Oxidation: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanone.

Reduction: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethane.

Substitution: 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethyl chloride or bromide.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Electronic Effects : Methyl groups on the phenyl ring enhance electron density, favoring electrophilic aromatic substitution at the para position. In contrast, halogenated analogs show reduced reactivity due to electron withdrawal .

- Acidity: The trifluoroethanol group increases acidity (pKa ~12–13) compared to non-fluorinated alcohols (pKa ~16–18), facilitating deprotonation in basic conditions .

- Synthetic Utility : The compound serves as a precursor for fluorinated heterocycles, as seen in , where similar structures are used in enzyme inhibitors .

Biological Activity

1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, also known by its CAS number 220675-92-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The molecular formula of 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is C10H11F3O. The trifluoro group contributes to its unique chemical behavior and potential interactions with biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's bioactivity.

- Antimicrobial Activity : Some studies suggest that compounds with trifluoromethyl groups can disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Anti-inflammatory Effects : The presence of aromatic rings in the structure may allow for interactions with inflammatory pathways, potentially reducing cytokine production.

- Neuropharmacological Effects : Similar compounds have shown activity on neurotransmitter systems, which may indicate potential effects on mood and cognition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuropharmacological | Modulation of serotonin receptors |

Case Study: Antimicrobial Screening

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity. In vitro assays indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study: Anti-inflammatory Properties

In a controlled experiment examining the anti-inflammatory effects of similar compounds, it was observed that treatment led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol may have therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.